molecular formula C10H14N2 B11920078 (S)-3-(Piperidin-3-yl)pyridine

(S)-3-(Piperidin-3-yl)pyridine

Cat. No.: B11920078
M. Wt: 162.23 g/mol
InChI Key: KLDGENGYOLDCCH-SNVBAGLBSA-N
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Description

(S)-3-(Piperidin-3-yl)pyridine is a chiral compound that features a pyridine ring substituted with a piperidine moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(Piperidin-3-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and piperidine derivatives.

    Formation of Intermediate: The piperidine ring is introduced to the pyridine ring through a series of reactions, often involving nucleophilic substitution or addition reactions.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial levels, ensuring the reactions are efficient and cost-effective.

    Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification: Employing large-scale purification techniques such as crystallization or distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Piperidin-3-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

Scientific Research Applications

(S)-3-(Piperidin-3-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-3-(Piperidin-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(Piperidin-3-yl)pyridine: The enantiomer of (S)-3-(Piperidin-3-yl)pyridine, with similar but distinct properties.

    3-(Piperidin-3-yl)pyridine: The racemic mixture containing both (S)- and ®-enantiomers.

    Piperidinylmethylpyridine: A related compound with a different substitution pattern on the pyridine ring.

Uniqueness

This compound is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

3-[(3S)-piperidin-3-yl]pyridine

InChI

InChI=1S/C10H14N2/c1-3-9(7-11-5-1)10-4-2-6-12-8-10/h1,3,5,7,10,12H,2,4,6,8H2/t10-/m1/s1

InChI Key

KLDGENGYOLDCCH-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=CN=CC=C2

Canonical SMILES

C1CC(CNC1)C2=CN=CC=C2

Origin of Product

United States

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